The discovery and synthesis of Taranabant involved a multi-step optimization process focused on enhancing in vivo efficacy and minimizing the risk of reactive metabolite formation []. While the specific details of the synthesis are not provided in the abstracts, the researchers highlight the introduction of a key structural feature: the acyclic amide group. This modification contributed to its desirable pharmacological properties [].
Taranabant acts as a potent and selective inverse agonist of the CB1R []. Unlike agonists, which activate receptors, inverse agonists bind to the receptor and reduce its basal activity.
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.:
CAS No.:
CAS No.: 50657-19-7